6-Bromo-1,2,4,9-tetrahydro-carbazol-3-one 6-Bromo-1,2,4,9-tetrahydro-carbazol-3-one
Brand Name: Vulcanchem
CAS No.: 885273-08-5
VCID: VC3403153
InChI: InChI=1S/C12H10BrNO/c13-7-1-3-11-9(5-7)10-6-8(15)2-4-12(10)14-11/h1,3,5,14H,2,4,6H2
SMILES: C1CC2=C(CC1=O)C3=C(N2)C=CC(=C3)Br
Molecular Formula: C12H10BrNO
Molecular Weight: 264.12 g/mol

6-Bromo-1,2,4,9-tetrahydro-carbazol-3-one

CAS No.: 885273-08-5

Cat. No.: VC3403153

Molecular Formula: C12H10BrNO

Molecular Weight: 264.12 g/mol

* For research use only. Not for human or veterinary use.

6-Bromo-1,2,4,9-tetrahydro-carbazol-3-one - 885273-08-5

Specification

CAS No. 885273-08-5
Molecular Formula C12H10BrNO
Molecular Weight 264.12 g/mol
IUPAC Name 6-bromo-1,2,4,9-tetrahydrocarbazol-3-one
Standard InChI InChI=1S/C12H10BrNO/c13-7-1-3-11-9(5-7)10-6-8(15)2-4-12(10)14-11/h1,3,5,14H,2,4,6H2
Standard InChI Key DHANUQYJKHUHNL-UHFFFAOYSA-N
SMILES C1CC2=C(CC1=O)C3=C(N2)C=CC(=C3)Br
Canonical SMILES C1CC2=C(CC1=O)C3=C(N2)C=CC(=C3)Br

Introduction

6-Bromo-1,2,4,9-tetrahydro-carbazol-3-one is a heterocyclic organic compound belonging to the carbazole family. It features a bicyclic structure with a ketone functional group at the 3-position and a bromine atom at the 6-position of the carbazole ring. This compound is notable for its potential applications in medicinal chemistry and materials science due to its unique chemical properties and biological activities.

Synthesis Methods

The synthesis of 6-bromo-1,2,4,9-tetrahydro-carbazol-3-one involves various organic chemistry methods, primarily cyclization reactions and bromination processes. The use of catalysts like ferric bromide can facilitate the bromination step. Careful control of reaction conditions such as temperature and time is crucial to ensure selective bromination and high yields.

Chemical Reactivity

The reactivity of 6-bromo-1,2,4,9-tetrahydro-carbazol-3-one is influenced by both the electron-withdrawing nature of the bromine atom and the electron-donating characteristics of the nitrogen in the carbazole ring. This compound can participate in various chemical reactions typical for carbazole derivatives, including substitution reactions and further functionalization.

Analytical Techniques

Spectroscopic techniques like nuclear magnetic resonance (NMR) and X-ray crystallography are commonly used to elucidate the structure and confirm the positions of substituents in 6-bromo-1,2,4,9-tetrahydro-carbazol-3-one. Infrared spectroscopy (IR) also provides valuable information about the functional groups present in the molecule.

Safety and Handling

Handling of 6-bromo-1,2,4,9-tetrahydro-carbazol-3-one requires caution due to potential hazards. It is classified as an irritant and may cause serious eye irritation. Proper safety measures and protective equipment should be used when handling this compound .

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